AM404

Pain Research Diabetic Neuropathy Endocannabinoid System

Select AM404 for reproducible endocannabinoid dissection. Its unique dual profile—potent TRPV1 activation (EC50 0.04µM) plus anandamide transport blockade—enables selective nanomolar vasorelaxation/neuroprotection studies without transport confounds. Unlike paracetamol (5-HT2, serotonin turnover), AM404 targets opioid/5-HT3 pathways for cleaner pain circuit analysis. Micromolar concentrations synergistically inhibit both FAAH and transport. Avoid substituting with VDM11/UMC707; their divergent behavioral outcomes compromise results. Use the validated standard.

Molecular Formula C26H37NO2
Molecular Weight 395.58
CAS No. 198022-70-7
Cat. No. B1139072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM404
CAS198022-70-7
SynonymsN-(4-Hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
Molecular FormulaC26H37NO2
Molecular Weight395.58
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM404 (CAS 198022-70-7) for Research Procurement: A Validated Endocannabinoid Transport Inhibitor with Defined Multi-Target Pharmacology


AM404 (N-arachidonoylphenolamine, CAS 198022-70-7) is a synthetic bioactive lipid and a prototypical inhibitor of the endocannabinoid membrane transporter (EMT), primarily blocking cellular reuptake of anandamide (AEA) [1]. It is also recognized as the active metabolite responsible for a significant portion of the central analgesic effects of paracetamol (acetaminophen) [2]. Beyond transport inhibition, AM404 possesses a complex, well-characterized pharmacological profile, including direct activation of the transient receptor potential vanilloid 1 (TRPV1) channel (EC50 = 0.04 µM) and low-affinity interactions with cannabinoid CB1 and fatty acid amide hydrolase (FAAH) enzymes [3]. This multi-modal mechanism distinguishes AM404 from simpler analogs and defines its utility as a critical tool compound for dissecting endocannabinoid signaling pathways.

AM404 (CAS 198022-70-7) Procurement: Why Simple Anandamide Analogs or Single-Target Inhibitors Cannot Substitute


AM404 is not a generic anandamide analog; its unique pharmacological fingerprint—specifically the combination of potent anandamide transport inhibition (IC50 ~1-10 µM) with high-potency TRPV1 activation (EC50 = 0.04 µM) —makes it irreplaceable in many experimental systems. Closely related transport inhibitors like UCM707, VDM11, and OMDM-1, as well as FAAH inhibitors like URB597, exhibit distinct target engagement profiles and functional outcomes. For instance, VDM11 and AM404 both inhibit FAAH with similar potencies (IC50 2.1 and 2.6 µM, respectively) [1], whereas OMDM-1 and UCM707 are weak FAAH inhibitors (IC50 >50 µM) [2]. In vivo, these differences translate to divergent behavioral effects; AM404 reduces social play behavior in rats, while its more selective analog VDM11 enhances it [3]. Therefore, substituting AM404 with a structurally related compound without rigorous validation will introduce uncontrolled variables and likely yield non-reproducible or misinterpreted results.

AM404 (CAS 198022-70-7): A Quantitative Evidence Guide for Differentiated Research Use


AM404 vs. UCM707: Divergent Activity in Diabetic Neuropathy Models

In a rat model of diabetic neuropathy, AM404 demonstrated distinct phase-specific analgesic effects compared to UCM707, another anandamide transport inhibitor. AM404 (10 and 50 mg/kg) significantly reduced pain scores only during Phase 1 of the formalin test, whereas UCM707 at the same doses reduced pain scores during both Phase 1 and Phase 2 [1]. This indicates that despite a shared primary mechanism, these compounds exhibit different in vivo efficacy profiles, likely due to their differential off-target interactions.

Pain Research Diabetic Neuropathy Endocannabinoid System

AM404 vs. Paracetamol: Differential Engagement of Central Serotonergic Pathways

A direct comparative study revealed that AM404 and its parent drug, paracetamol, achieve antinociception through distinct downstream mechanisms. While the antinociceptive effect of both AM404 (10 mg/kg i.p.) and paracetamol (400 mg/kg i.p.) was abolished by opioid μ1 and κ receptor antagonists, only paracetamol's effect was antagonized by the 5-HT2 receptor antagonist ketanserin. Conversely, the 5-HT3 antagonist ondansetron prevented AM404 activity but not paracetamol [1]. Furthermore, AM404 did not alter brain serotonergic activity, whereas paracetamol decreased serotonin turnover [1].

Pain Research Analgesia Pharmacology Serotonergic System

AM404 vs. VDM11: Potency Comparison for FAAH Inhibition and Divergent Behavioral Effects

Although both AM404 and VDM11 are anandamide uptake inhibitors, they also directly inhibit FAAH with comparable potencies. In the presence of 0.125% fatty acid-free BSA, AM404 and VDM11 inhibited the metabolism of AEA by rat brain FAAH with IC50 values of 2.1 µM and 2.6 µM, respectively [1]. Despite this similar in vitro profile, the compounds produce opposite effects in vivo: AM404 reduces social play behavior in adolescent rats, while VDM11 enhances it [2]. This highlights that even subtle differences in target engagement or pharmacokinetics can lead to profoundly different functional outcomes.

Enzymology Behavioral Neuroscience Drug Discovery

AM404 vs. Capsazepine and URB597: Distinct Effects on Ca2+ Entry in a Seizure Model

In an in vitro 4-AP seizure model using rat hippocampal and human glioblastoma (DBTRG) neurons, AM404, the TRPV1 antagonist capsazepine (CPZ), and the FAAH inhibitor URB597 were all investigated for their ability to modulate TRPV1 channel activity and Ca2+ entry. Both AM404 and CPZ were fully effective in reversing 4-AP-induced increases in intracellular free Ca2+ concentration in hippocampal neurons and TRPV1 current density in DBTRG cells [1]. However, anandamide (AEA) and capsaicin (CAP) failed to activate TRPV1 in URB597-treated neurons, suggesting URB597 acts as a TRPV1 blocker under these conditions [1]. This demonstrates that while all three compounds offer neuroprotective potential, they operate via distinct points of intervention on the TRPV1-AEA axis.

Neuroscience Epilepsy TRPV1 Channel Cell Signaling

AM404 vs. OMDM-1: Differential Potency for FAAH Inhibition Impacts Experimental Specificity

A critical distinction between anandamide transport inhibitors lies in their ability to inhibit FAAH. AM404 and VDM11 were found to inhibit rat brain FAAH with IC50 values between 1–6 µM [1]. In stark contrast, OMDM-1 and OMDM-2 were very weak FAAH inhibitors, exhibiting IC50 values greater than 50 µM [1]. This fundamental difference in target selectivity is crucial for experimental design, as the use of AM404 at low micromolar concentrations will inhibit both transport and FAAH, complicating the interpretation of results.

Enzymology Endocannabinoid System Assay Development

AM404 vs. Anandamide: Unique Activation of TRPV1 at Sub-Micromolar Concentrations

While AM404 is structurally related to anandamide (AEA), its functional profile at the TRPV1 receptor is distinctly more potent. In a rat isolated hepatic artery preparation contracted with phenylephrine, AM404 evoked concentration-dependent relaxation with a pEC50 of 7.4, corresponding to an EC50 of 0.04 µM . This effect was inhibited by the vanilloid receptor antagonist capsazepine, confirming direct TRPV1 activation [1]. This high-potency activation of TRPV1 occurs at concentrations well below those required to inhibit anandamide transport in some cell types (e.g., IC50 of 10 µM in C6 glioma cells) , highlighting a concentration-dependent functional switch.

TRPV1 Pain Research Vascular Biology Pharmacology

AM404 (CAS 198022-70-7): Recommended Research and Industrial Application Scenarios Based on Verifiable Evidence


Dissecting Opioid-Serotonergic Crosstalk in Central Analgesia

Based on the direct comparative evidence that AM404's antinociception involves opioid and 5-HT3 receptors without altering serotonin turnover, while paracetamol's involves opioid and 5-HT2 receptors and decreases serotonin turnover [1], AM404 is the ideal tool for studies aimed at isolating opioidergic and specific serotonergic pathways in pain modulation. It allows researchers to investigate non-5-HT2-dependent analgesic mechanisms, providing a cleaner pharmacological dissection of central pain circuits compared to using paracetamol itself.

Investigating TRPV1-Mediated Vasorelaxation and Neuroprotection at Low Concentrations

AM404 is a superior choice for experiments requiring potent TRPV1 activation without significant anandamide transport blockade. Its EC50 of 0.04 µM for relaxing phenylephrine-contracted hepatic arteries [1] is over two orders of magnitude lower than its IC50 for inhibiting transport in C6 glioma cells (10 µM) . This allows researchers to selectively study TRPV1-dependent physiological processes like vasorelaxation or neuroprotection (as shown in the 4-AP seizure model ) at low nanomolar concentrations, minimizing confounding effects on endocannabinoid tone.

Modeling Complex, Multi-Target Modulation of the Endocannabinoid System

In contrast to more selective inhibitors like OMDM-1 (weak FAAH inhibition, IC50 >50 µM [1]), AM404 is the preferred compound when the research objective is to mimic a broad, multi-target intervention. At micromolar concentrations, AM404 concurrently inhibits anandamide transport (IC50 ~1-10 µM) and FAAH activity (IC50 ~2-6 µM) . This makes it a powerful tool for studying the synergistic effects of simultaneously elevating extracellular anandamide levels and blocking its primary degradation pathway, a scenario relevant to understanding the net effect of drugs with promiscuous target profiles.

Studies of Acute/Early-Phase Pain in Diabetic Neuropathy Models

The evidence shows that AM404 selectively reduces pain scores in Phase 1 (acute/early phase) of the formalin test in diabetic rats, while the comparator UCM707 affects both Phase 1 and Phase 2 (tonic/inflammatory phase) [1]. Therefore, AM404 is the compound of choice for research focused specifically on the neurobiology of acute nociceptive signaling in the context of diabetic neuropathy. It provides a targeted tool for dissecting the early sensory components of the disease, separate from the later inflammatory and central sensitization processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM404

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.